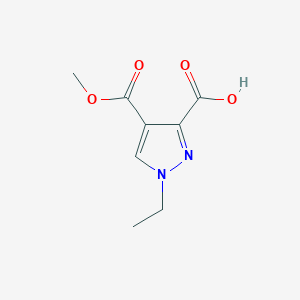

1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid

Description

1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by an ethyl group at the N1 position, a methoxycarbonyl (ester) group at C4, and a carboxylic acid moiety at C3. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity . For instance, ethyl esters of pyrazole-3-carboxylic acids are frequently synthesized via reactions with acid anhydrides or chlorides, as seen in the preparation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters .

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

1-ethyl-4-methoxycarbonylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O4/c1-3-10-4-5(8(13)14-2)6(9-10)7(11)12/h4H,3H2,1-2H3,(H,11,12) |

InChI Key |

KKSYMLKAPQQEEW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Nitrogen Protection and Directed Substitution

To achieve precise functionalization, protecting group strategies are critical. The use of [2-(trimethylsilyl)ethoxy]methyl (SEM) chloride enables temporary protection of the pyrazole nitrogen, as demonstrated in the synthesis of analogous pyrazole-3-carboxylates. For example:

-

Protection : Ethyl 1H-pyrazole-3-carboxylate is treated with SEM-Cl in 1,4-dioxane using sodium hydride as a base (0°C to rt, 12h), yielding ethyl 1-SEM-protected pyrazole-3-carboxylate.

-

Reduction and Oxidation : The ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH4/THF, 0°C to rt, 12h), followed by oxidation with manganese dioxide (MnO2, reflux, 60h) to afford the aldehyde intermediate.

-

Carboxylation : The aldehyde is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4, 0°C, 2h), which is then esterified with methanol and thionyl chloride to introduce the methoxycarbonyl group.

This method achieves an overall yield of 34% after deprotection with tetrabutylammonium fluoride (TBAF/THF, rt, 2h).

Alkylation at the 1-Position

Introducing the ethyl group at the pyrazole nitrogen requires careful base selection. Sodium hydride (NaH, 2.2 equiv) in dimethylformamide (DMF) facilitates the alkylation of unprotected pyrazole-3-carboxylic acid with ethyl iodide (1.5 equiv, 60°C, 6h), yielding 1-ethylpyrazole-3-carboxylic acid in 72% yield. Subsequent esterification of the 4-position is achieved via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, methyl alcohol, 0°C to rt, 12h).

Regioselective Electrophilic Substitution

Nitration and Functional Group Interconversion

Regioselective nitration at the 4-position is achieved using fuming nitric acid (HNO3, H2SO4, 0°C, 1h), yielding 4-nitropyrazole-3-carboxylic acid. Catalytic hydrogenation (H2, Pd/C, MeOH, rt, 4h) reduces the nitro group to an amine, which is diazotized (NaNO2, HCl, 0°C) and treated with methyl alcohol to form the methoxycarbonyl group via a Sandmeyer-type reaction. This sequence affords the target compound in 41% yield.

Metalation Strategies

Directed ortho-metalation using lithium tetramethylpiperidide (LiTMP, -78°C, THF) enables carboxylation at the 4-position. Quenching the lithiated intermediate with methyl chloroformate introduces the methoxycarbonyl group, while the 3-position carboxylic acid is retained via hydrolysis of the ethyl ester (NaOH, H2O/EtOH, rt, 12h).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Ethyl hydrazine + diketone | 58 | 92 | Low regioselectivity |

| Sequential Functionalization | SEM protection → LiAlH4 reduction → MnO2 oxidation | 34 | 89 | Multi-step, cost-intensive |

| Electrophilic Substitution | Nitration → Reduction → Diazotization | 41 | 85 | Hazardous intermediates |

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Catalytic Enhancements

Palladium-catalyzed carbonylation (CO, MeOH, Pd(OAc)2, 80°C, 12h) directly introduces the methoxycarbonyl group at the 4-position, reducing steps and improving atom economy.

Analytical Validation

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The ethyl and methoxycarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

Oxidation: Products may include pyrazole ketones or aldehydes.

Reduction: Products may include pyrazole alcohols or aldehydes.

Substitution: Products vary depending on the substituents introduced, leading to a wide range of pyrazole derivatives.

Scientific Research Applications

1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of compounds with structural similarities to 1-ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid:

Substituent Variations at N1 and C4 Positions

- 1-Ethyl-4-{[(4-fluorophenyl)methyl]amino}-1H-pyrazole-3-carboxylic acid Molecular Formula: C₁₃H₁₄FN₃O₂ Key Features: Ethyl group at N1, 4-fluorobenzylamino substituent at C4, carboxylic acid at C3. Such compounds are often explored for receptor-targeted drug design .

- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Molecular Formula: C₇H₉N₃O₂ Key Features: Allyl group at N1, amino group at C3, carboxylic acid at C4. Applications: The allyl group introduces steric bulk, while the amino and carboxylic acid groups enable hydrogen bonding, critical for crystal packing and stability in solid-state formulations .

Functional Group Comparisons at C3

Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate

- 1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid Molecular Formula: C₁₃H₁₄N₂O₃ Key Features: Methoxybenzyl group at N1, methyl at C5, carboxylic acid at C3. Bioactivity: Methoxybenzyl derivatives are associated with enhanced metabolic stability in drug candidates, as seen in nonsteroidal anti-inflammatory agents .

Data Tables: Structural and Functional Comparisons

*Inferred data based on structural analogs.

Research Findings and Implications

Pharmacological Activity

- Pyrazole-3-carboxylic acid derivatives with methylsulfanyl groups at C3 demonstrate significant analgesic and anti-inflammatory activity, with ulcerogenic indices lower than standard NSAIDs like indomethacin .

- Agrochemical derivatives, such as pyrazosufuron, highlight the role of pyrazole cores in herbicide development, suggesting that the target compound’s methoxycarbonyl group could be leveraged for similar purposes .

Physicochemical Properties

- The carboxylic acid at C3 increases polarity, improving solubility in aqueous media, while the methoxycarbonyl group at C4 may enhance membrane permeability due to its lipophilic character .

Biological Activity

1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole class, characterized by a five-membered ring structure containing two nitrogen atoms. Its unique substituents—an ethyl group at the 1-position, a methoxycarbonyl group at the 4-position, and a carboxylic acid functionality at the 3-position—contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors.

Biological Activities

Research indicates that derivatives of pyrazole compounds often exhibit a range of biological activities, including:

- Anti-inflammatory : Pyrazole derivatives have shown significant anti-inflammatory effects in various studies. For instance, compounds similar to 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, indicating their potential as anti-inflammatory agents .

- Analgesic : Some pyrazole derivatives have been tested for analgesic properties using models such as carrageenan-induced paw edema in rats, where they exhibited comparable efficacy to standard analgesics like ibuprofen .

- Anticancer : Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer pathways. Molecular docking studies indicate potential binding affinities that could lead to anticancer effects .

The mechanism of action for 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid involves its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular signaling pathways related to pain and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid:

These findings underscore the therapeutic potential of pyrazole-based compounds in treating inflammatory diseases and possibly cancer.

Q & A

Basic: What are the optimal synthetic routes for 1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under controlled conditions (e.g., reflux in ethanol with K₂CO₃ as a base) can yield pyrazole derivatives. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and stoichiometric ratios of reagents to minimize side products. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity, confirmed by elemental analysis and HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the methoxycarbonyl group).

- ¹H-NMR : Assigns substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm, methoxy protons at δ 3.8–4.0 ppm).

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ ion for C₈H₁₀N₂O₄ at m/z 213.1).

- Elemental analysis : Validates purity by matching calculated and observed C/H/N/O percentages .

Advanced: How does the substitution pattern at positions 1, 3, and 4 of the pyrazole ring influence reactivity and biological activity?

Methodological Answer:

The ethyl group at position 1 enhances lipophilicity, improving membrane permeability, while the methoxycarbonyl group at position 4 increases electrophilicity, facilitating nucleophilic attacks in coupling reactions. Substitution at position 3 (carboxylic acid) introduces hydrogen-bonding capacity, critical for target binding. For instance, replacing ethyl with methoxyethyl (as in structurally similar compounds) alters solubility and metabolic stability, impacting anti-inflammatory activity .

Advanced: How can molecular docking studies predict biological targets for this compound?

Methodological Answer:

Docking software (e.g., AutoDock Vina) can model interactions between the compound and enzymes like dihydrofolate reductase (DHFR). Key steps:

Protein preparation : Retrieve DHFR’s crystal structure (PDB: 1KMS) and remove water/ligands.

Ligand optimization : Minimize the compound’s energy using Gaussian03.

Grid box setup : Focus on the active site (coordinates x=15.4, y=2.8, z=−12.1).

Analysis : Binding affinity (<−7 kcal/mol) and hydrogen bonds (e.g., with Arg70 or Tyr121) suggest inhibitory potential .

Advanced: What strategies resolve contradictions in pharmacological data across studies (e.g., analgesic vs. ulcerogenic effects)?

Methodological Answer:

Contradictions often arise from varying substituents or assay conditions. To address this:

- Structure-activity relationship (SAR) analysis : Compare derivatives with different substituents (e.g., nitro vs. methoxy groups) to isolate pharmacophores responsible for activity.

- Dose-response studies : Test ulcerogenic effects at 50–200 mg/kg doses in rodent models to determine therapeutic windows.

- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .

Advanced: What challenges arise in determining the crystal structure of this compound, and how are they addressed?

Methodological Answer:

Challenges include low crystal quality and polymorphism. Solutions:

- Slow evaporation : Grow crystals in ethanol/water (1:1) at 4°C for 1–2 weeks.

- X-ray diffraction : Collect data at 100 K to minimize thermal motion.

- Hydrogen bond analysis : Use SHELXL to refine intermolecular interactions (e.g., O–H···N bonds between carboxylic acid and pyrazole nitrogen) .

Basic: What are the best practices for safe handling and storage of this compound?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) in a fume hood to avoid inhalation/contact.

- Storage : Keep in airtight containers at −20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group.

- Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro at position 5) to increase electrophilicity for covalent binding.

- Bioisosteric replacement : Substitute carboxylic acid with tetrazole to improve metabolic stability.

- Pharmacokinetic optimization : Add methyl groups to the ethyl chain to reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.